molecular formula C11H11ClN2O4 B3868030 4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid

4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid

Cat. No.: B3868030
M. Wt: 270.67 g/mol
InChI Key: YKGSNTZTZKRBDE-UHFFFAOYSA-N
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Description

4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorobenzoyl group attached to a hydrazinyl moiety, which is further connected to a butanoic acid backbone. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid typically involves multiple steps, starting with the preparation of 4-chlorobenzoic acid hydrazide. This intermediate is then reacted with suitable reagents to introduce the hydrazinyl and butanoic acid functionalities. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the desired product .

Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processes, ensuring high yield and purity of the final compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under mild conditions with the addition of a suitable solvent .

Scientific Research Applications

4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorobenzoyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid include:

Properties

IUPAC Name

4-[2-(4-chlorobenzoyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-8-3-1-7(2-4-8)11(18)14-13-9(15)5-6-10(16)17/h1-4H,5-6H2,(H,13,15)(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGSNTZTZKRBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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